(R,E)-Deca-2-ene-4,6-diyne-1,8-diol: A Technical Guide to its Natural Occurrence and Analysis
(R,E)-Deca-2-ene-4,6-diyne-1,8-diol: A Technical Guide to its Natural Occurrence and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,E)-Deca-2-ene-4,6-diyne-1,8-diol is a naturally occurring polyacetylene, a class of bioactive lipids characterized by the presence of multiple carbon-carbon triple bonds. These compounds are known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, isolation, and known chemical context of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol, with a focus on providing practical information for research and development purposes. While this specific stereoisomer has been identified, detailed biological studies and quantitative analyses are still emerging areas of research.
Natural Occurrence and Sources
(R,E)-Deca-2-ene-4,6-diyne-1,8-diol has been isolated from the roots and rhizomes of Toricellia angulata var. intermedia (Harms) Hu, a plant belonging to the Toricelliaceae family.[1] This plant is distributed in the Guizhou, Sichuan, and Yunnan provinces of China.[1] In traditional Chinese medicine, various parts of Toricellia angulata are used for treating ailments such as bone fractures, tonsillitis, and asthma, and for their purported ability to expel wind, remove dampness, and promote blood circulation.[2]
The chemical profile of Toricellia angulata var. intermedia is diverse, containing a variety of compound classes. The presence of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol alongside these other molecules provides a rich context for understanding its potential synergistic or isolated bioactivities.
Data Presentation
While specific quantitative data for the yield of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol from Toricellia angulata var. intermedia is not available in the current literature, the following table summarizes the chemical constituents that have been isolated from different parts of the plant, providing a qualitative overview of its phytochemistry.
| Plant Part | Compound Class | Isolated Compounds | Reference |
| Roots and Rhizomes | Polyacetylene | (8R)-deca-2-trans-2-ene-4,6-diyn-1,8-diol | [1] |
| Lignan Glycoside | (7S,8S)-8,9-dihydroxy-3,5,7-trimethoxyphenicol-4-O-β-D-glucoside | [1] | |
| Nucleoside | Adenosine | [1] | |
| Polyacetylene Glycoside | (8E)-decaene-4,6-diyn-1-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside | [1] | |
| Benzoquinone | 2,6-dimethoxy-p-benzoquinone | [1] | |
| Fatty Acid | Palmitic acid | [1] | |
| Phenylpropanoid Glycoside | Syringaldeyde-4-O-β-D-glucopyranoside | [1] | |
| Diterpenoid | Phytol | [1] | |
| Aldehyde | p-hydroxybenzaldehyde | [1] | |
| Amide | Nicotinamide | [1] | |
| Saponin | Aralidioside | [1] | |
| Sterol | β-daucosterol | [1] | |
| Iridoid Glycoside | Griselinoside | [1] | |
| Leaves | Polyacetylene | (8S)-deca-2-trans-2,9-diene-4,6-diyn-1,8-diol | [3] |
| Cyclohexanone Derivative | Dimethyl 2-(hydroxymethyl)-5-oxocyclohexane-1,4-dicarboxylate (torriangulate A) | [3] | |
| Organic Acid | Methyl succinate, Methyl malate | [3] | |
| Furan Derivative | 5-hydroxymethyl-2-furfuraldehyde | [3] | |
| Coumarin | 7-hydroxy-6-methoxycoumarin | [3] | |
| Terpene Lactone | Loliolide | [3] | |
| Iridoid Glycoside | Griselinoside | [3] | |
| Fatty Acid Ester | Methyl linoleate | [3] |
Experimental Protocols
A detailed, step-by-step experimental protocol for the isolation of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol from Toricellia angulata var. intermedia is not fully detailed in a single publication. However, based on the methods reported in the literature for the isolation of this and similar polyacetylenes, a generalized protocol can be constructed.
Generalized Protocol for the Isolation of Polyacetylenes from Plant Material
1. Plant Material Collection and Preparation:
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Collect fresh roots and rhizomes of Toricellia angulata var. intermedia.
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Thoroughly wash the plant material with tap water to remove soil and other debris.
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Air-dry the material in a well-ventilated area, protected from direct sunlight.
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Once fully dried, grind the plant material into a coarse powder using a mechanical grinder.
2. Extraction:
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Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (B145695) at room temperature. Perform the extraction three times, each for a period of 24 hours, to ensure exhaustive extraction.
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Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
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Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.
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Concentrate each fraction using a rotary evaporator. The polyacetylene of interest is expected to be in the less polar fractions (e.g., petroleum ether or ethyl acetate).
4. Chromatographic Purification:
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Macroporous Resin Chromatography: Subject the target fraction (e.g., the ethyl acetate fraction) to column chromatography on a D101 macroporous resin column. Elute with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).
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Silica (B1680970) Gel Column Chromatography: Further purify the fractions containing the target compound using silica gel column chromatography. Elute with a gradient of ethyl acetate in petroleum ether. Monitor the fractions by thin-layer chromatography (TLC).
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is typically achieved using preparative HPLC on a C18 column. Use a mobile phase consisting of a gradient of methanol (B129727) and water.
5. Structure Elucidation:
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The structure of the purified compound is elucidated using a combination of spectroscopic techniques:
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1D NMR: ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.
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2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons.
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High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the exact molecular weight and elemental formula.
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Biological Activity and Signaling Pathways
Specific biological activities and signaling pathways for (R,E)-Deca-2-ene-4,6-diyne-1,8-diol have not yet been reported in the scientific literature. However, the broader class of polyacetylenes, including structurally similar diol derivatives, is known to exhibit a range of biological effects, most notably anti-inflammatory and cytotoxic activities.[4][5]
Many polyacetylenes exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Representative Signaling Pathway: Inhibition of NF-κB Signaling by Polyacetylenes
The following diagram illustrates a generalized pathway for the inhibition of NF-κB activation by certain polyacetylenes, which is a common mechanism for their anti-inflammatory properties.
Caption: Representative pathway of NF-κB inhibition by polyacetylenes.
Conclusion
(R,E)-Deca-2-ene-4,6-diyne-1,8-diol is a naturally occurring polyacetylene found in Toricellia angulata var. intermedia. While its specific biological activities are yet to be fully elucidated, the known pharmacological properties of related polyacetylenes suggest its potential as a lead compound for drug discovery, particularly in the areas of anti-inflammatory and cytotoxic agents. The generalized protocol for its isolation provided in this guide offers a starting point for researchers aiming to obtain this compound for further study. Future research should focus on quantifying the yield of this compound from its natural source and exploring its specific molecular targets and signaling pathways to unlock its full therapeutic potential.
References
- 1. preprints.org [preprints.org]
- 2. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyacetylene diols with antiproliferative and driving Th1 polarization effects from the marine sponge Callyspongia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of Polyacetylenes’ Anti-Inflammatory Function and Their Potential in Cancer Chemoprevention and Treatment[v1] | Preprints.org [preprints.org]
- 5. Anti-inflammatory and anti-oxidative activities of polyacetylene from Dendropanax dentiger - PubMed [pubmed.ncbi.nlm.nih.gov]
